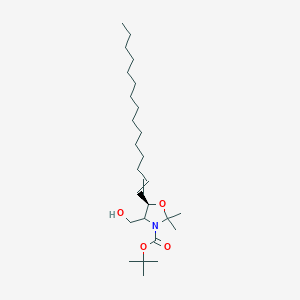

Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate" is a chemically synthesized compound. This type of compound often plays a role in the synthesis of biologically active compounds or as intermediates in various chemical reactions.

Synthesis Analysis

The synthesis of similar tert-butyl oxazolidine derivatives typically involves multiple steps, starting from basic amino acids or their derivatives. For example, Studer et al. (1995) describe the synthesis of a related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, using L-alanine and other reagents (Studer, Hintermann, & Seebach, 1995). These processes often involve steps like acylation, reduction, and enantioselective synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl oxazolidine derivatives is characterized by X-ray diffraction studies. Sanjeevarayappa et al. (2015) performed such an analysis on a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, revealing detailed insights into the compound's crystal system and molecular geometry (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Chemical Reactions and Properties

Tert-butyl oxazolidine derivatives are often used as intermediates in various chemical reactions. For example, Zhao et al. (2017) describe the use of a tert-butyl oxazolidine derivative in the synthesis of biologically active compounds (Zhao, Guo, Lan, & Xu, 2017). These compounds can participate in reactions like nucleophilic substitution, oxidation, and reduction.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are typically determined through experimental analyses like X-ray diffraction, as shown in studies by Sanjeevarayappa et al. (2015) (Sanjeevarayappa et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate is used in the synthesis of biologically active compounds. For example, a variant of this compound was used in the synthesis of D-ribo-phytosphingosine, involving a high-yield process with microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).

- This compound or its derivatives have been used to create functionalized amino acid derivatives with potential as anticancer agents. For instance, specific derivatives showed significant cytotoxicity against human cancer cell lines, such as ovarian and oral cancers (Kumar et al., 2009).

Chemical Synthesis and Applications

- The compound plays a role in the efficient synthesis of other chemically significant molecules. One study details its application in the preparation of various enantiomerically pure compounds, highlighting its versatility in organic synthesis (Studer et al., 1995).

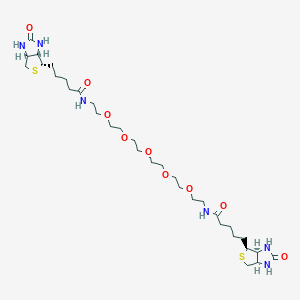

- It serves as a key intermediate in the synthesis of biotin, a crucial vitamin involved in metabolic processes. The synthesis process includes several steps such as esterification, Boc protection, and Corey-Fuchs reaction, demonstrating the compound's utility in complex organic syntheses (Liang et al., 2016).

Conformational Studies

- This chemical is also relevant in conformational studies of organic molecules. For example, a derivative was used to examine the molecular structure and hydrogen bonding patterns, contributing to the understanding of molecular interactions and stability (Kolter et al., 1996).

Enantioselective Synthesis

- It has been utilized in the enantioselective synthesis of pharmaceutical compounds, demonstrating its importance in creating drugs with specific chirality for improved efficacy (Davies et al., 2004).

Propiedades

IUPAC Name |

tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-pentadec-1-enyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(21-28)27(26(5,6)30-23)24(29)31-25(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/t22?,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHUQQFNFRTUSM-OZAIVSQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@@H]1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71433706 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

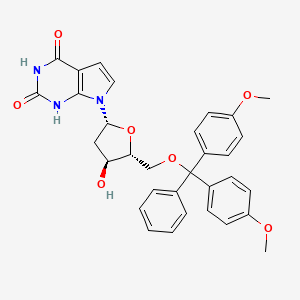

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)